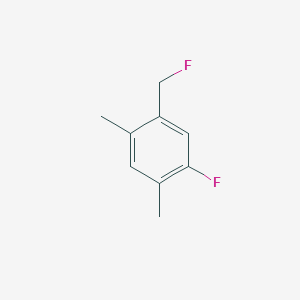
1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C9H10F2 and a molecular weight of 156.17 g/mol . This compound is characterized by the presence of two methyl groups, two fluorine atoms, and a fluoromethyl group attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used to introduce fluorine atoms into the benzene ring. The reaction conditions often require a catalyst, such as iron(III) fluoride (FeF3) , and elevated temperatures to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The presence of fluorine atoms enhances the compound’s reactivity by increasing the electron density on the benzene ring, making it more susceptible to electrophilic attack. Additionally, the fluoromethyl group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methylbenzene:
1-Fluoro-2-methylbenzene:
1-Fluoro-5-(fluoromethyl)-2,4-dimethylbenzene: Similar to 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene but with different substitution patterns.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms and a fluoromethyl group enhances its potential for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-fluoro-5-(fluoromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
XAOWWTGGMXBVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CF)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















